(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one is a synthetic organic molecule It features a piperazine ring substituted with a 2,3-dimethylphenyl group and a conjugated enone system linked to a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2,3-dimethylphenyl group. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.
Conjugated Enone Formation: The intermediate is then reacted with a suitable aldehyde or ketone to form the conjugated enone system. This step often involves aldol condensation or similar reactions under basic conditions.
Furan Ring Introduction: Finally, the furan ring is introduced through a coupling reaction, such as a Heck or Suzuki coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the enone system.
Reduction: Reduction reactions can target the enone system, converting it to a saturated ketone or alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, and epoxides.
Reduction: Products may include alcohols, alkanes, and saturated ketones.
Substitution: Products will vary depending on the substituents introduced, potentially leading to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly acting on neurotransmitter receptors.
Drug Development: It may be explored for its potential as a lead compound in the development of new therapeutic agents.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include:
Neurotransmitter Receptors: The piperazine moiety suggests possible interaction with serotonin or dopamine receptors.
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one: can be compared to other piperazine derivatives and enone-containing compounds.
Examples: Compounds such as (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylthiophene-2-yl)prop-2-en-1-one and (2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylpyrrole-2-yl)prop-2-en-1-one.
Uniqueness
Structural Features: The combination of a piperazine ring, a conjugated enone system, and a furan ring is unique and may confer distinct chemical and biological properties.
Functionalization: The specific substitution pattern allows for targeted modifications, potentially leading to compounds with enhanced activity or selectivity.
Properties
IUPAC Name |
(E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-4-6-19(17(15)3)21-11-13-22(14-12-21)20(23)10-9-18-8-7-16(2)24-18/h4-10H,11-14H2,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVMDWDGQIUCG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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